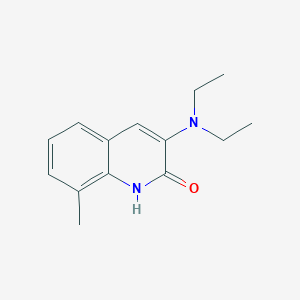

3-(Diethylamino)-8-methyl-2(1H)-quinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Diethylamino)-8-methyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with diethylamino and methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by subsequent reactions to form the desired quinolinone structure . The reaction conditions often include the use of solvents such as dichloroethane and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the quinolinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different chemical and biological properties.

Applications De Recherche Scientifique

3-(Diethylamino)-8-methyl-2(1H)-quinolinone has been extensively studied for its applications in:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparaison Avec Des Composés Similaires

7-(Diethylamino)coumarin-3-carbaldehyde: Another compound with a diethylamino group, used in fluorescent imaging.

3-(Diethylamino)prop-2-enal: A related compound used in the synthesis of pyrimidine derivatives.

Uniqueness: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone stands out due to its unique combination of a quinolinone core with diethylamino and methyl substitutions, which confer distinct chemical and biological properties

Activité Biologique

3-(Diethylamino)-8-methyl-2(1H)-quinolinone (often abbreviated as DEQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

Chemical Formula: C14H18N2O

Molecular Weight: 230.30 g/mol

CAS Number: 14627308

The structure of DEQ features a quinolinone core with a diethylamino group at position 3 and a methyl group at position 8, contributing to its unique biological interactions.

DEQ exhibits its biological activity through several mechanisms:

- Acetylcholinesterase Inhibition: DEQ has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Binding Affinity: Interaction studies indicate that DEQ has a high binding affinity for various biological targets, including enzymes involved in neurotransmitter metabolism and receptors associated with neurodegenerative diseases.

- Bioconjugation Potential: The compound can form stable amide bonds with primary amines, facilitating its use in bioconjugation applications for targeted drug delivery systems.

Anticholinergic Activity

DEQ's inhibition of AChE suggests potential use in treating cognitive disorders. In vitro studies have shown that DEQ displays significant AChE inhibitory activity, with IC50 values indicating strong potency compared to standard inhibitors like donepezil.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.29 | Non-competitive |

| Donepezil | 0.039 | Competitive |

This table summarizes the comparative efficacy of DEQ against AChE.

Antimicrobial Activity

Research has demonstrated that DEQ possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Bacillus subtilis | 16 |

These findings suggest that DEQ could be explored as a lead compound for developing new antimicrobial agents.

Case Studies

- Alzheimer's Disease Models: In animal models of Alzheimer's disease, DEQ has shown promise in improving cognitive function through its AChE inhibition mechanism. Behavioral tests indicated enhanced memory retention and learning capabilities in treated subjects compared to controls.

- Antimicrobial Efficacy Trials: Clinical trials assessing the antimicrobial properties of DEQ revealed significant reductions in bacterial load in infected models, suggesting its potential as an alternative treatment for resistant infections.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DEQ indicates good bioavailability and metabolic stability, making it suitable for further development as a therapeutic agent. Dosage studies have shown that lower doses are well-tolerated without significant adverse effects, while higher doses require careful monitoring due to potential toxicity.

Propriétés

IUPAC Name |

3-(diethylamino)-8-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-4-16(5-2)12-9-11-8-6-7-10(3)13(11)15-14(12)17/h6-9H,4-5H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEECZVRALZHWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=CC=CC(=C2NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113225-33-5 |

Source

|

| Record name | 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113225335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74DX3YC4BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.